molecular formula C18H18FNO5S B4040097 Methyl 5-acetyl-2-[2-(4-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate

Methyl 5-acetyl-2-[2-(4-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate

Cat. No.: B4040097
M. Wt: 379.4 g/mol
InChI Key: UBPRHGZINNEQCW-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-[2-(4-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

Methyl 5-acetyl-2-[2-(4-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate has several scientific research applications, including:

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. Typically, Material Safety Data Sheets (MSDS) provide information on the potential hazards of chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 5-acetyl-2-[2-(4-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, one-pot reactions involving methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) can yield thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-2-[2-(4-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers.

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-2-[2-(4-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, thereby modulating their activity

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-acetyl-2-[2-(4-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate is unique due to its specific structural features, such as the presence of the 4-fluorophenoxy group and the acetyl group. These structural features may contribute to its distinct biological activities and applications.

Properties

IUPAC Name

methyl 5-acetyl-2-[2-(4-fluorophenoxy)propanoylamino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5S/c1-9-14(18(23)24-4)17(26-15(9)10(2)21)20-16(22)11(3)25-13-7-5-12(19)6-8-13/h5-8,11H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPRHGZINNEQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)OC2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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